Due to its stimulant properties, tuaminoheptane is a prohibited substance by the World Anti-Doping Agency (WADA) . Research efforts focus on developing reliable methods for detecting tuaminoheptane in urine samples of athletes. These methods involve extraction and analysis techniques like gas chromatography-mass spectrometry (GC-MS) to confirm the presence and concentration of the substance .
2-Aminoheptane, also known as tuaminoheptane, is an organic compound with the molecular formula C₇H₁₇N. It is classified as an alkylamine and has a molar mass of approximately 115.22 g/mol. The compound comprises a seven-carbon chain with an amino group (-NH₂) attached to the second carbon atom. This structural configuration distinguishes it from other amines, particularly those containing aromatic rings such as phenethylamines, which are common in many sympathomimetic agents.
Tuaminoheptane acts as a decongestant by causing vasoconstriction, the narrowing of blood vessels in the nasal passages. This reduces blood flow and tissue swelling, relieving congestion []. Its stimulant effects likely stem from its ability to increase norepinephrine levels in the central nervous system [].
The biological activity of 2-aminoheptane is primarily linked to its role as a sympathomimetic agent. It stimulates the sympathetic nervous system by increasing norepinephrine levels, which can lead to effects such as increased heart rate and blood pressure. Its decongestant properties arise from vasoconstriction in nasal passages, although its effectiveness has been questioned by health authorities.
Moreover, 2-aminoheptane has been reported to cause skin irritation and allergic reactions in some individuals, limiting its therapeutic applications .
Several synthesis methods for 2-aminoheptane have been documented:
2-Aminoheptane has several applications:
Despite its potential applications, regulatory scrutiny has limited its use in many regions due to safety concerns .
Interaction studies involving 2-aminoheptane have focused on its pharmacological effects and potential interactions with other substances:
These interactions highlight both therapeutic potential and safety concerns associated with the compound.
Several compounds share structural similarities with 2-aminoheptane, particularly within the class of aliphatic amines. Here are some notable comparisons:
Compound Name | Structure Type | Key Properties |
---|---|---|
1-Aminopentane | Aliphatic Amine | Shorter chain, less potent sympathomimetic effects |
3-Aminobutane | Aliphatic Amine | Similar structure but different position of amino group |
Phenethylamine | Aromatic Amine | Contains an aromatic ring; stronger stimulant effects |
4-Methyl-2-pentanamine | Aliphatic Amine | Methyl group alters potency and pharmacological profile |
Uniqueness of 2-Aminoheptane: The unique seven-carbon chain structure combined with the amino group gives 2-aminoheptane distinct pharmacological properties compared to shorter-chain amines and those containing aromatic structures. Its specific action on norepinephrine reuptake sets it apart from many other compounds within this class.
The systematic IUPAC name for 2-aminoheptane is 2-heptanamine, reflecting its seven-carbon chain with an amino group (-NH₂) at the second position. Its structural formula is CH₃(CH₂)₄CH(NH₂)CH₃, representing a branched primary amine. The molecule features a chiral center at the second carbon, leading to stereoisomerism (discussed in §1.4).
These identifiers facilitate regulatory tracking and compliance in chemical databases and safety protocols.
2-Aminoheptane exists as a racemic mixture of (R)- and (S)-enantiomers in commercial preparations. The (+)-enantiomer (CAS 6240-90-0) and (−)-enantiomer have been isolated, though their pharmacological profiles remain understudied. Chiral separation techniques, such as chiral chromatography, are required to obtain enantiopure forms.
The thermodynamic properties of 2-aminoheptane reflect its aliphatic amine structure and moderate molecular weight. The boiling point of 2-aminoheptane is consistently reported as 142-144°C across multiple sources [1] [2] [3]. This relatively elevated boiling point is characteristic of primary amines, where intermolecular hydrogen bonding between amino groups contributes to increased cohesive forces within the liquid phase.
The density of 2-aminoheptane has been measured at 0.766-0.768 g/mL at 25°C [1] [2] [3]. This density value is typical for aliphatic amines and indicates that 2-aminoheptane is less dense than water, a property that influences its phase behavior in aqueous systems. The consistent density measurements across different sources demonstrate the reliability of this physicochemical parameter.
Vapor pressure measurements indicate that 2-aminoheptane exhibits 4.86 mmHg at 25°C [1]. This moderate vapor pressure suggests that the compound has significant volatility at ambient temperatures, which is relevant for both analytical applications and safety considerations. The vapor pressure is influenced by the hydrogen bonding capacity of the amino group, which reduces volatility compared to similar hydrocarbons without polar functional groups.
Additional thermodynamic data include a melting point estimated at -19°C [2], indicating that 2-aminoheptane remains liquid under typical laboratory conditions. The flash point of 54°C [2] and refractive index of 1.418-1.420 [2] [4] provide further characterization of the compound's physical properties.
Property | Value | Temperature |
---|---|---|
Boiling Point | 142-144°C | Standard pressure |
Density | 0.766-0.768 g/mL | 25°C |
Vapor Pressure | 4.86 mmHg | 25°C |
Melting Point | -19°C (estimated) | Standard pressure |
Flash Point | 54°C | Standard conditions |
Refractive Index | 1.418-1.420 | 20°C |
The solubility characteristics of 2-aminoheptane demonstrate the compound's amphiphilic nature, arising from the polar amino group and the non-polar hydrocarbon chain. This dual character results in distinct solubility patterns across different solvent systems.
In water, 2-aminoheptane exhibits moderate solubility with a reported value of 9 g/L at 20°C [2]. This aqueous solubility is attributed to the hydrogen bonding capacity of the amino group with water molecules. However, the relatively long hydrocarbon chain (seven carbons) limits water solubility compared to shorter-chain amines, following the general principle that aqueous solubility decreases with increasing alkyl chain length in aliphatic amines [5] [6].
The compound shows variable solubility in other polar solvents. In alcohols, 2-aminoheptane is described as freely soluble [2], indicating favorable interactions between the amine and alcohol hydroxyl groups through hydrogen bonding. However, in highly polar aprotic solvents such as DMSO and chloroform, the compound exhibits only sparingly soluble behavior [2], suggesting that hydrogen bonding capability is a critical factor in polar solvent interactions.
Following the "like dissolves like" principle, 2-aminoheptane demonstrates good solubility in non-polar solvents [5] [6]. This enhanced solubility in non-polar media is primarily driven by favorable van der Waals interactions between the heptyl chain of 2-aminoheptane and non-polar solvent molecules. The long aliphatic chain provides sufficient hydrophobic character to enable dissolution in hydrocarbon-based solvents.
The octanol-water partition coefficient (LogP) of 2-aminoheptane is reported as 2.40-2.61 [1] [3] [7], indicating a moderate preference for the organic phase over the aqueous phase. This LogP value is consistent with the compound's amphiphilic nature and suggests moderate lipophilicity, which is relevant for biological membrane permeability and environmental fate considerations.
Solvent Category | Solubility | LogP Value |
---|---|---|
Water | 9 g/L at 20°C | - |
Alcohols | Freely soluble | - |
DMSO | Sparingly soluble | - |
Chloroform | Sparingly soluble | - |
Non-polar solvents | Good solubility | - |
Octanol/Water | - | 2.40-2.61 |
The acid-base properties of 2-aminoheptane are governed by its primary amine functional group, which exhibits strong basic character in aqueous solution. The compound's ionization behavior significantly influences its chemical reactivity, solubility, and biological activity.
The pKa value of 2-aminoheptane has been determined as 10.70 at 19°C [2]. This value is characteristic of primary aliphatic amines, which typically exhibit pKa values in the range of 10-11 [8] [9]. The relatively high pKa indicates that 2-aminoheptane is a strong base that readily accepts protons in aqueous solution.
Research studies on similar amine compounds have confirmed that 2-aminoheptane possesses one of the highest pKa values among structurally related amines [8]. This elevated basicity is attributed to the electron-donating effect of the alkyl chain, which increases the electron density on the nitrogen atom and enhances its proton-accepting ability.
At physiological pH (approximately 7.4), 2-aminoheptane exists predominantly in its protonated form (2-aminoheptanium ion), given that the solution pH is significantly below the compound's pKa. The protonation equilibrium can be represented as:
2-aminoheptane + H₂O ⇌ 2-aminoheptanium⁺ + OH⁻
The extent of protonation follows the Henderson-Hasselbalch relationship, where at pH values below the pKa, the protonated species predominates. This protonation behavior directly influences the compound's solubility, biological activity, and interaction with other molecules.
Experimental measurements show that aqueous solutions of 2-aminoheptane exhibit a pH of 11.45 when prepared at 10 g/L concentration at 20°C [2] [10]. This alkaline pH confirms the compound's basic nature and demonstrates its ability to significantly alter solution pH through hydroxide ion generation.
The isoelectric point of 2-aminoheptane is estimated to be approximately 10.7, corresponding closely to its pKa value. At this pH, the compound exists in its neutral, uncharged form, which has implications for electrophoretic separation techniques and understanding the compound's behavior in biological systems.
The pKa determination was conducted at 19°C [2], and like most ionization constants, the pKa of 2-aminoheptane is expected to exhibit temperature dependence. Generally, the pKa values of amines decrease slightly with increasing temperature due to changes in the ionization enthalpy and entropy of the protonation reaction [8].
Parameter | Value | Conditions |
---|---|---|
pKa | 10.70 | 19°C |
pH (10 g/L solution) | 11.45 | 20°C |
Predominant form at pH 7.4 | Protonated (>99%) | Physiological conditions |
Isoelectric point | ~10.7 | Estimated |
Basic character | Strong base | Primary amine |
The ultraviolet-visible absorption properties of 2-aminoheptane reflect its electronic structure as a saturated aliphatic primary amine. Unlike aromatic amines or compounds containing chromophoric groups, 2-aminoheptane exhibits limited UV-Vis absorption in the conventional analytical wavelength range.
Aliphatic amines like 2-aminoheptane typically exhibit n→σ* transitions involving the nitrogen lone pair electrons. These transitions generally occur in the far-UV region (below 200 nm) [11] [12], which is outside the range of conventional UV-Vis spectrophotometers used for routine analysis. The compound lacks the extended conjugation or aromatic character necessary for absorption in the near-UV or visible regions.
Research on protein and amino acid UV-Vis absorption has demonstrated that charged amino acids can exhibit unique absorption characteristics [11]. While 2-aminoheptane is not a proteinogenic amino acid, its behavior as a charged species (in its protonated form) may contribute to weak absorption features. Studies have shown that charged amino acids like lysine and arginine can produce absorption extending into the 250-350 nm region when present in concentrated solutions [11].
However, unlike aromatic amino acids such as tryptophan (λmax ≈ 280 nm, ε ≈ 5600 M⁻¹cm⁻¹), tyrosine (λmax ≈ 275 nm, ε ≈ 1420 M⁻¹cm⁻¹), or phenylalanine (λmax ≈ 257 nm, ε ≈ 197 M⁻¹cm⁻¹) [11], 2-aminoheptane does not possess significant molar extinction coefficients in the analytical UV region.
The lack of significant UV-Vis absorption characteristics means that direct spectrophotometric detection of 2-aminoheptane is challenging. Alternative analytical approaches are typically employed, including:
While UV-Vis absorption is limited, 2-aminoheptane exhibits characteristic infrared absorption bands typical of primary amines [18] [19]. The key IR absorption features include:
Mass spectrometric analysis provides detailed structural information for 2-aminoheptane [13] [14] [15]. The molecular ion peak appears at m/z 115, corresponding to the molecular weight of C₇H₁₇N. Characteristic fragmentation patterns include loss of the amino group and various alkyl fragments, providing structural confirmation through tandem MS/MS experiments [13].
Spectroscopic Method | Characteristic Features | Analytical Utility |
---|---|---|
UV-Vis | Limited absorption >200 nm | Low - requires derivatization |
IR | N-H stretch (3200-3500 cm⁻¹), N-H bend (1550-1650 cm⁻¹) | High - structural identification |
NMR | Characteristic amine and alkyl signals | High - structural confirmation |
MS | Molecular ion m/z 115, characteristic fragmentation | High - identification and quantification |
Flammable;Corrosive;Irritant